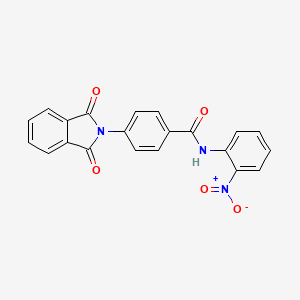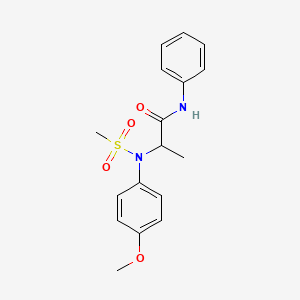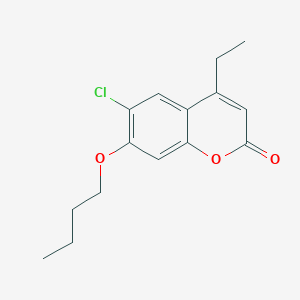
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide, also known as GSK-3β inhibitor IX, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a serine/threonine protein kinase that plays a key role in many cellular processes, including cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX binds to the ATP-binding site of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ and inhibits its activity by preventing the phosphorylation of its substrates. This leads to the activation of the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has also been shown to inhibit the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1), which are involved in the regulation of cell cycle progression and circadian rhythms.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has been shown to have several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway, the inhibition of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ activity, and the inhibition of other kinases. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ activity in vitro and in vivo, and its neuroprotective and anticancer effects. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for the research and development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX, including the optimization of its pharmacokinetic properties, the development of more potent and selective inhibitors, and the exploration of its therapeutic potential in the treatment of neurodegenerative diseases, cancer, and diabetes. Other potential areas of research include the study of the role of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ in circadian rhythms and the development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitors for use in agriculture and biotechnology.
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX is a potent and selective inhibitor of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ that has a wide range of scientific research applications. It has been shown to have several biochemical and physiological effects, including the activation of the Wnt/β-catenin signaling pathway and the inhibition of other kinases. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for its research and development.
Méthodes De Synthèse
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX can be synthesized using several methods, including the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide in the presence of acetic anhydride, followed by cyclization with phthalic anhydride. Another method involves the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide in the presence of acetic anhydride, followed by nitration with nitric acid. Both methods produce high yields of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX is used in a wide range of scientific research applications, including the study of cell signaling pathways, neurodegenerative diseases, cancer, and diabetes. It has been shown to inhibit 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ activity in vitro and in vivo, leading to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamideβ inhibitor IX has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-17-7-3-4-8-18(17)24(28)29)13-9-11-14(12-10-13)23-20(26)15-5-1-2-6-16(15)21(23)27/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKADOOULNJFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)
![ethyl 4-oxo-4-[(2,4,5-trichlorophenyl)amino]-2-butenoate](/img/structure/B5091346.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)



![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)
![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)